Lower Lipophilicity (XLogP3‑AA 0.8) Relative to the 4‑Chlorophenyl Analog Improves Aqueous Solubility and Drug‑Likeness
The target compound exhibits an XLogP3‑AA value of 0.8 [1], whereas the corresponding 4‑chlorophenyl analog (2‑[4‑(4‑chlorophenyl)‑2,3‑dioxopyrazin‑1‑yl]acetonitrile) is predicted to have an XLogP3‑AA of ∼1.2‑1.5 based on established halogen π‑contributions and validated by class‑level SAR in dihydropyrazine NPY antagonists [2]. The lower lipophilicity of the 4‑fluorophenyl derivative translates into higher aqueous solubility and a reduced likelihood of hERG channel blockade and CYP450 promiscuity, as demonstrated across multiple fluorinated vs. chlorinated drug pairs in the medicinal chemistry literature [3].
| Evidence Dimension | Lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 0.8 |
| Comparator Or Baseline | 4‑Chlorophenyl‑dihydropyrazine‑dione acetonitrile (predicted XLogP3‑AA ∼1.2‑1.5); class‑level reference for halogen‑dependent LogP shift [2] [3]. |
| Quantified Difference | ΔLogP ≈ 0.4‑0.7 (lower for 4‑F analog) |
| Conditions | Computed XLogP3‑AA (PubChem 2.2) for target; predicted range for comparator based on halogen π‑contribution tables and patent SAR [2] [3]. |
Why This Matters
A LogP below 1 is associated with better oral absorption and lower off‑target toxicity risk, directly influencing procurement decisions for lead‑optimization programs seeking to avoid attrition due to poor solubility or hERG liability.
- [1] PubChem. CID 30564212. 2-(4-(4-Fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1226430-81-4 (accessed 2026-05-07). View Source
- [2] Neurogen Corporation. Dihydropyrazine derivatives as NPY antagonists. US Patent 6,177,429, 2001. View Source
- [3] Müller, K.; Faeh, C.; Diederich, F. Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science 2007, 317, 1881–1886. View Source
